molecular formula C19H27FN2O B15150131 [1-(4-Fluorobenzyl)piperidin-4-yl](4-methylpiperidin-1-yl)methanone

[1-(4-Fluorobenzyl)piperidin-4-yl](4-methylpiperidin-1-yl)methanone

Cat. No.: B15150131
M. Wt: 318.4 g/mol
InChI Key: PWCKHMOBTVDNHT-UHFFFAOYSA-N
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Description

1-{1-[(4-Fluorophenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(4-Fluorophenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine can involve several steps, including the formation of the piperidine ring and the introduction of the fluorophenyl and carbonyl groups. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale preparation techniques, such as those described in patents for similar compounds. These methods often focus on optimizing yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-{1-[(4-Fluorophenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product and the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol or an amine. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

1-{1-[(4-Fluorophenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{1-[(4-Fluorophenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

Uniqueness

Its fluorophenyl and carbonyl groups contribute to its distinct chemical properties and biological activities .

Properties

Molecular Formula

C19H27FN2O

Molecular Weight

318.4 g/mol

IUPAC Name

[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C19H27FN2O/c1-15-6-12-22(13-7-15)19(23)17-8-10-21(11-9-17)14-16-2-4-18(20)5-3-16/h2-5,15,17H,6-14H2,1H3

InChI Key

PWCKHMOBTVDNHT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=C(C=C3)F

Origin of Product

United States

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